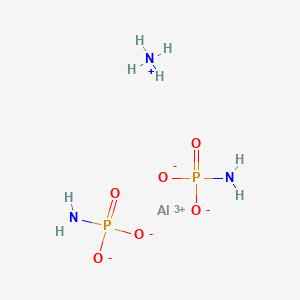
Phosphoramidic acid, aluminum ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, aluminum ammonium salt is a unique compound that combines the properties of phosphoramidic acid with aluminum and ammonium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidic acid, aluminum ammonium salt can be synthesized through the reaction of phosphoramidic acid with aluminum and ammonium salts. The reaction typically involves mixing aqueous solutions of the reactants under controlled pH and temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but with optimized conditions for higher yield and purity. The process may include steps such as precipitation, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, aluminum ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus and aluminum.
Reduction: Reduction reactions may involve the conversion of the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment. The conditions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
Phosphoramidic acid, aluminum ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphoramidic acid, aluminum ammonium salt involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can modulate their activity and lead to various biological effects.
Altering cellular processes: The compound may influence cellular signaling pathways, gene expression, and other cellular functions.
Comparison with Similar Compounds
Phosphoramidic acid, aluminum ammonium salt can be compared with other similar compounds, such as:
Phosphoramides: These compounds have similar phosphorus-nitrogen bonds but may differ in their specific chemical properties and applications.
Quaternary ammonium compounds: These compounds share the ammonium ion component but have different structures and uses.
The uniqueness of this compound lies in its combination of phosphoramidic acid with aluminum and ammonium ions, which imparts distinct chemical and physical properties that are valuable for various applications.
Properties
CAS No. |
96379-76-9 |
|---|---|
Molecular Formula |
AlH8N3O6P2 |
Molecular Weight |
235.01 g/mol |
InChI |
InChI=1S/Al.2H4NO3P.H3N/c;2*1-5(2,3)4;/h;2*(H4,1,2,3,4);1H3/q+3;;;/p-3 |
InChI Key |
PDWDYZOTNPOXOC-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].NP(=O)([O-])[O-].NP(=O)([O-])[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















